molecular formula C5H8ClN3O2 B13457722 methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

Katalognummer: B13457722
Molekulargewicht: 177.59 g/mol
InChI-Schlüssel: JZOCYSKCXFSOJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science. The triazole ring in this compound is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, a copper(I) source like copper sulfate, and a reducing agent such as sodium ascorbate .

Analyse Chemischer Reaktionen

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

    Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and dipole interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other triazole-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields.

Eigenschaften

Molekularformel

C5H8ClN3O2

Molekulargewicht

177.59 g/mol

IUPAC-Name

methyl 2-(2H-triazol-4-yl)acetate;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)2-4-3-6-8-7-4;/h3H,2H2,1H3,(H,6,7,8);1H

InChI-Schlüssel

JZOCYSKCXFSOJX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=NNN=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.